Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate
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Overview
Description
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a fluorinated benzoate moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This step involves the reaction of 1-cyano-1-cyclopropylethylamine with a suitable carbamoyl chloride under basic conditions to form the carbamoyl intermediate.
Coupling with methyl 4-fluorobenzoate: The carbamoyl intermediate is then coupled with methyl 4-fluorobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The cyano group and fluorinated benzoate moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate
- Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
Uniqueness
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(9-18,10-3-4-10)20-14(21)8-19-13-7-11(17)5-6-12(13)15(22)23-2/h5-7,10,19H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHJRKKRHXRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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